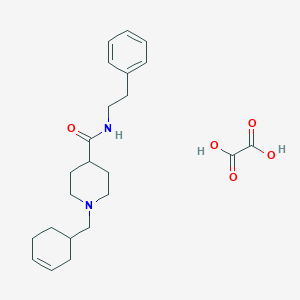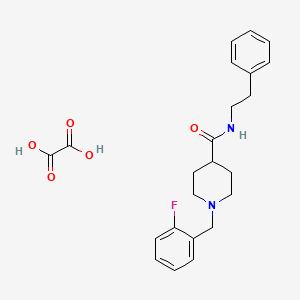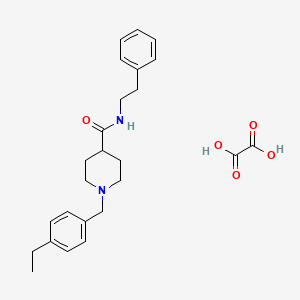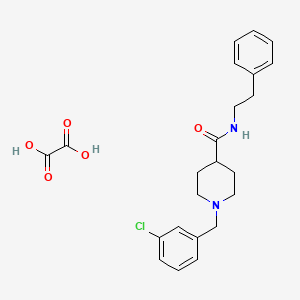
1-(2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as MT-45, is a synthetic opioid drug. It was first synthesized in the 1970s by a pharmaceutical company, but it has gained popularity in recent years as a recreational drug. Despite its potential for abuse, MT-45 has also been studied for its potential medical uses.
Wirkmechanismus
1-(2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide acts on the mu-opioid receptor in the brain, which is responsible for pain relief and feelings of euphoria. It also acts on the delta-opioid receptor, which is involved in mood regulation and pain perception.
Biochemical and Physiological Effects:
This compound produces a range of effects on the body, including pain relief, sedation, and feelings of euphoria. It can also cause respiratory depression, nausea, and constipation. Long-term use of this compound has been associated with liver damage and other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide in lab experiments is its high potency, which allows for smaller doses to be used. However, its potential for abuse and toxicity make it a challenging substance to work with in a research setting.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of 1-(2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One area is its potential as a pain reliever, particularly in cases where other opioids are not effective. Another area is its potential as a treatment for opioid addiction, as it may be able to reduce withdrawal symptoms without producing the same level of dependence as other opioids. Finally, more research is needed to understand the long-term effects of this compound use on the body, particularly in terms of liver damage and other health concerns.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been studied for its potential as a pain reliever. It has been shown to have a similar potency to morphine in animal studies, but with a lower risk of respiratory depression. This compound has also been studied for its potential to treat opioid addiction, as it has been shown to reduce withdrawal symptoms in rats.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-21-10-6-5-9-20(21)17-24-15-12-19(13-16-24)22(25)23-14-11-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRQISLXLDZEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




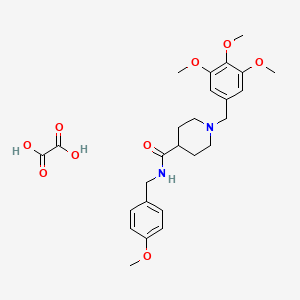
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949726.png)
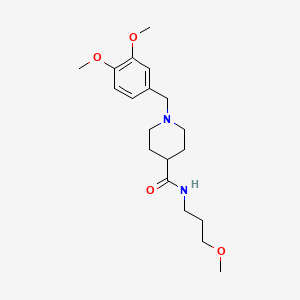
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
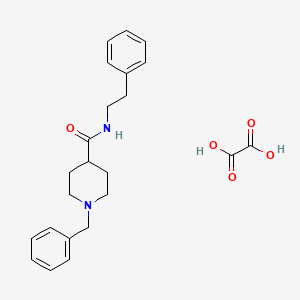
![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)
